molecular formula C11H7ClN2 B13503119 2-Chloro-6-methylquinoline-4-carbonitrile

2-Chloro-6-methylquinoline-4-carbonitrile

Cat. No.: B13503119
M. Wt: 202.64 g/mol
InChI Key: NEWUFYPQNTYEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylquinoline-4-carbonitrile typically involves the reaction of 2-chloro-6-methylquinoline with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-Chloro-6-methylquinoline-4-carbonitrile has a wide range of scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Material Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylquinoline-3-carbonitrile
  • 4-Chloro-6-methoxy-2-methylquinoline
  • 2-Chloro-4-methylquinoline-6-carbonitrile

Uniqueness

2-Chloro-6-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or better stability under specific conditions .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)8(6-13)5-11(12)14-10/h2-5H,1H3

InChI Key

NEWUFYPQNTYEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.